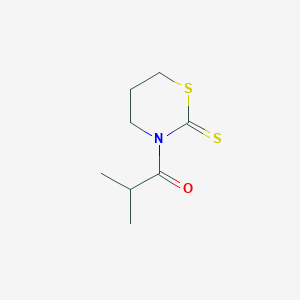
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a triazene moiety, which is further substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable triazene precursor. One common method is the reaction of diphenylphosphine oxide with 3-phenyltriazene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphate-dependent processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the triazene moiety.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Triazene derivatives: Compounds with similar triazene structures but different substituents.
Uniqueness
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is unique due to the combination of the phosphonate and triazene moieties, which imparts distinct chemical and biological properties.
Propiedades
| 106181-14-0 | |
Fórmula molecular |
C18H16N3O3P |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N-(diphenoxyphosphoryldiazenyl)aniline |
InChI |
InChI=1S/C18H16N3O3P/c22-25(23-17-12-6-2-7-13-17,24-18-14-8-3-9-15-18)21-20-19-16-10-4-1-5-11-16/h1-15H,(H,19,21,22) |
Clave InChI |
HRPITBBTPIWVCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)




